molecular formula C5H10N6O B13136146 2-[(4,6-Diamino-1,3,5-triazin-2-yl)amino]ethanol

2-[(4,6-Diamino-1,3,5-triazin-2-yl)amino]ethanol

Cat. No.: B13136146
M. Wt: 170.17 g/mol
InChI Key: ZMWGBPZJULKORQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-((4,6-Diamino-1,3,5-triazin-2-yl)amino)ethanol is a compound that belongs to the class of triazines Triazines are heterocyclic compounds containing three nitrogen atoms at positions 1, 3, and 5 of the six-membered ring This specific compound is characterized by the presence of two amino groups at positions 4 and 6, and an aminoethanol group at position 2

Properties

Molecular Formula

C5H10N6O

Molecular Weight

170.17 g/mol

IUPAC Name

2-[(4,6-diamino-1,3,5-triazin-2-yl)amino]ethanol

InChI

InChI=1S/C5H10N6O/c6-3-9-4(7)11-5(10-3)8-1-2-12/h12H,1-2H2,(H5,6,7,8,9,10,11)

InChI Key

ZMWGBPZJULKORQ-UHFFFAOYSA-N

Canonical SMILES

C(CO)NC1=NC(=NC(=N1)N)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((4,6-Diamino-1,3,5-triazin-2-yl)amino)ethanol typically involves the reaction of cyanuric chloride with ethylenediamine under controlled conditions. The reaction proceeds through nucleophilic substitution, where the chlorine atoms of cyanuric chloride are replaced by amino groups from ethylenediamine. The reaction is usually carried out in an aqueous or organic solvent, such as ethanol, at temperatures ranging from 20°C to 40°C in the presence of a base like piperidine .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors, which allow for better control of reaction parameters and higher yields. The use of microwave-assisted synthesis has also been explored to reduce reaction times and improve efficiency .

Chemical Reactions Analysis

Types of Reactions

2-((4,6-Diamino-1,3,5-triazin-2-yl)amino)ethanol undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different reduced forms.

    Substitution: The amino groups can participate in substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Electrophiles like alkyl halides and acyl chlorides are commonly used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of triazine oxides, while substitution reactions can yield various substituted triazine derivatives .

Scientific Research Applications

Antiviral Agents

Research has indicated that compounds related to 4,6-diamino-1,3,5-triazine derivatives exhibit promising activity against HIV. A study highlighted the structure-activity relationship (SAR) of these compounds, demonstrating their potential as non-nucleoside reverse transcriptase inhibitors (NNRTIs). The lead compounds showed significant efficacy against both wild-type and drug-resistant strains of the virus, along with favorable pharmacokinetic properties in animal models .

Anticancer Activity

The compound has also been investigated for its anticancer properties. A series of derivatives synthesized from 4,6-diamino-1,3,5-triazine were tested for their in vitro antitumor activity. Notably, certain derivatives demonstrated remarkable effectiveness against melanoma cell lines, suggesting a potential pathway for developing new cancer therapies . The synthesis of these derivatives often involves complex reactions that yield compounds with enhanced biological activity.

Agricultural Applications

In addition to its medicinal uses, 2-[(4,6-Diamino-1,3,5-triazin-2-yl)amino]ethanol has applications in agriculture as a potential herbicide or plant growth regulator. Its triazine structure is known for its effectiveness in inhibiting photosynthesis in certain weeds. This property could be harnessed to develop environmentally friendly herbicides that target specific plant species while minimizing harm to crops .

Case Study 1: HIV Inhibition

A study published in Nature explored the effectiveness of a series of triazine derivatives against HIV. The results showed that specific modifications to the triazine core significantly enhanced antiviral activity. The lead compound from this series demonstrated an IC50 value indicating potent inhibition of viral replication .

Case Study 2: Antitumor Activity Against Melanoma

In another study focusing on anticancer applications, researchers synthesized various triazine derivatives and tested them against melanoma cell lines. One compound exhibited a GI50 value of 3.3×1083.3\times 10^{-8} M, indicating strong cytotoxicity against cancer cells. This finding supports further development of triazine-based compounds as potential cancer therapeutics .

Summary Table of Applications

Application Area Activity Key Findings
AntiviralNNRTIEffective against wild-type and drug-resistant HIV strains .
AnticancerCytotoxicitySignificant activity against melanoma cell lines; GI50 = 3.3×1083.3\times 10^{-8} M .
AgricultureHerbicidePotential for selective inhibition of photosynthesis in weeds .

Mechanism of Action

The mechanism of action of 2-((4,6-Diamino-1,3,5-triazin-2-yl)amino)ethanol involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby preventing the enzymes from catalyzing their respective reactions. This inhibition can lead to the disruption of cellular processes, making the compound a potential candidate for anticancer therapy .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-((4,6-Diamino-1,3,5-triazin-2-yl)amino)ethanol is unique due to its specific combination of amino and aminoethanol groups, which confer distinct chemical reactivity and biological activity. This makes it a versatile compound for various applications in research and industry .

Biological Activity

2-[(4,6-Diamino-1,3,5-triazin-2-yl)amino]ethanol, a compound featuring a triazine ring, has garnered attention for its potential biological activities, particularly in the field of cancer research. This article reviews the biological activity of this compound, focusing on its synthesis, anticancer properties, mechanisms of action, and other relevant biological effects.

Chemical Structure and Properties

The molecular formula of this compound is C7H14N6O2C_7H_{14}N_6O_2 with a molecular weight of 186.23 g/mol. The compound features a triazine ring that is known for its diverse biological activities.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound and its derivatives. For instance:

  • In vitro Studies : A series of compounds derived from triazine structures were evaluated for their cytotoxic effects against various cancer cell lines including HCT-116 (colon cancer), MCF-7 (breast cancer), and HeLa (cervical cancer). The IC50 values for these compounds were determined using MTT assays. Notably, compounds containing the triazine moiety exhibited significant cytotoxicity with IC50 values as low as 3.3×1083.3\times 10^{-8} M against melanoma cells .
CompoundCell LineIC50 (M)
19MALME-3 M3.3×1083.3\times 10^{-8}
19HCT-1161.1×1061.1\times 10^{-6}
19MCF-7Varies based on substitution

The mechanisms through which this compound exerts its anticancer effects include:

  • Cell Cycle Arrest : Studies indicate that this compound can induce cell cycle arrest in the G0/G1 and G2/M phases in a p53-independent manner . This effect was observed in various cancer cell lines treated with the compound.
  • Apoptosis Induction : Flow cytometry analysis has shown that treatment with triazine derivatives leads to an increase in sub-G1 populations indicative of apoptosis . This suggests that the compound can trigger programmed cell death in cancer cells.

Case Studies

Several case studies have been documented regarding the use of triazine derivatives in cancer therapy:

  • Synthesis and Testing : A study synthesized various triazine derivatives and tested their biological activity against different cancer cell lines. The most active derivatives showed enhanced potency compared to standard chemotherapeutic agents like cisplatin .
  • Combination Therapies : Research has also explored the potential of combining triazine derivatives with other anticancer agents to enhance therapeutic efficacy and reduce drug resistance in cancer cells .

Other Biological Activities

Beyond anticancer properties, triazine derivatives exhibit a range of other biological activities:

  • Antibacterial Activity : Some studies have reported that compounds containing the triazine structure demonstrate antibacterial properties against both Gram-positive and Gram-negative bacteria . The mechanism involves interference with bacterial protein synthesis.

Q & A

Q. What advanced techniques can elucidate degradation pathways under thermal/oxidative stress?

  • Answer :
  • Thermogravimetric Analysis (TGA) : Identify decomposition temperatures (e.g., onset ~300°C) .
  • LC-MS/MS : Detect degradation products (e.g., triazine ring cleavage to cyanuric acid).
  • ESR spectroscopy : Monitor free radical formation during oxidative degradation.

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